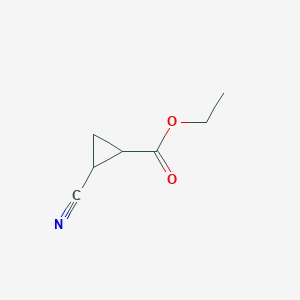
2-Azido-1,3,5-trichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-Azido-1,3,5-trichlorobenzene" often involves multistep chemical reactions, including azidation and chlorination processes. For instance, compounds with azide groups and chlorinated benzene rings can be synthesized through selective thermolysis of azide groups in specific conditions, indicating a potential pathway for synthesizing "2-Azido-1,3,5-trichlorobenzene" (Chapyshev, 2003)(Chapyshev, 2003).
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives has been extensively studied. For example, the molecular structure of 1,2,3-trichlorobenzene was determined using gas electron diffraction and NMR, providing insights into bond lengths, valence angles, and symmetry, which are critical for understanding the structural characteristics of "2-Azido-1,3,5-trichlorobenzene" (Blake et al., 1990)(Blake et al., 1990).
Chemical Reactions and Properties
Azobenzenes, which share similarities with azido-substituted benzene compounds, undergo various chemical reactions, including isomerization and coupling reactions, highlighting the reactivity of azido groups in such compounds (Merino, 2011)(Merino, 2011). These reactions are essential for understanding the chemical behavior of "2-Azido-1,3,5-trichlorobenzene".
Physical Properties Analysis
The study of similar compounds, such as 2,4,6-triazido-3-chloro-5-trifluoromethylpyridine, provides insights into the nonplanar molecular structure and the rotation barrier of azido groups, which are significant for assessing the physical properties of "2-Azido-1,3,5-trichlorobenzene" (Aldoshin et al., 2008)(Aldoshin et al., 2008).
Chemical Properties Analysis
The chemical properties of azido-substituted compounds, including their reactivity and interactions with other chemical entities, are crucial for their potential applications. The selective thermolysis of azide groups and the synthesis of azobenzenes illustrate the chemical versatility and potential reactivity of compounds like "2-Azido-1,3,5-trichlorobenzene" (Chapyshev, 2003; Merino, 2011)(Chapyshev, 2003)(Merino, 2011).
Aplicaciones Científicas De Investigación
Applications in Polymer Chemistry and Organic Synthesis
1,3,5-Trichloro-2,4,6-trifluorobenzene, a compound closely related to 2-Azido-1,3,5-trichlorobenzene, undergoes selective defluorination and azidation to form 1,3,5-triazido-2,4,6-trichlorobenzene, which is used as a photoactive cross-linking reagent in polymer chemistry. These triazides are significant for their potential use in organic synthesis and in the photochemical creation of novel organic magnetic materials (Chapyshev & Chernyak, 2013).
Catalytic Oxidation of Chlorinated Benzenes
The catalytic oxidation behavior of chlorinated benzenes, including 1,3,5-trichlorobenzene, was studied to understand the influence of molecular structure on the oxidation rates. This research is crucial for developing technologies for the degradation of pollutants like chlorinated benzenes (Wang et al., 2015).
Magnetic Materials and High-Energy Applications
A unique azido-cobalt(ii) compound was synthesized, featuring slow magnetic relaxation behavior and high-energy characteristics. It’s notable for its satisfactory detonation properties, high nitrogen content, and potential as an environmentally friendly high-energy material. This compound also aids in the thermal decomposition of certain substances, showing its versatility in advanced material applications (Ma et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antibacterial activity against certain bacteria such as chromobacterium violaceum .
Biochemical Pathways
Quorum sensing is a communication mechanism used by bacteria to coordinate behavior based on population density .
Result of Action
Related compounds have been shown to inhibit the production of violacein, a pigment produced by chromobacterium violaceum .
Action Environment
The action, efficacy, and stability of 2-Azido-1,3,5-trichlorobenzene can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity of the azide group .
Propiedades
IUPAC Name |
2-azido-1,3,5-trichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSMLRAMCCMGQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210292 |
Source


|
| Record name | Benzene, 2-azido-1,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,3,5-trichlorobenzene | |
CAS RN |
61371-35-5 |
Source


|
| Record name | Benzene, 2-azido-1,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-azido-1,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)







![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)



